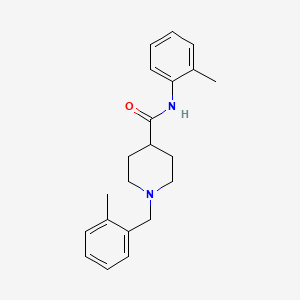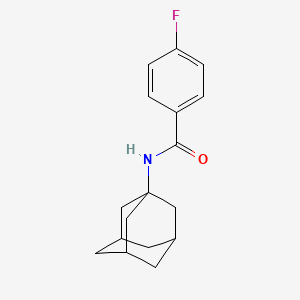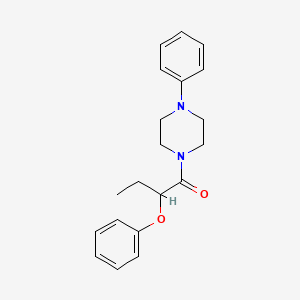
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals Division. Since then, it has been widely used in scientific research to study the β2-adrenergic receptor and its physiological and biochemical effects.
Mécanisme D'action
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 works by selectively blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). By blocking the receptor, this compound 118,551 prevents the activation of downstream signaling pathways that are involved in the regulation of heart rate, blood pressure, and smooth muscle relaxation.
Biochemical and physiological effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the binding of β2-adrenergic receptor agonists to the receptor, as well as the downstream signaling pathways that are activated by the receptor. In vivo studies have shown that it can block the effects of β2-adrenergic receptor agonists on heart rate, blood pressure, and smooth muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 has a number of advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to study the effects of β2-adrenergic receptor activation without interference from other receptors. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of this compound 118,551 in lab experiments. It has a relatively short half-life in vivo, which means that it may not be effective for long-term studies. It also has a relatively low potency compared to other β2-adrenergic receptor antagonists, which means that higher concentrations may be required to achieve the desired effects.
Orientations Futures
There are a number of future directions for research involving 1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551. One area of interest is the development of more potent and selective β2-adrenergic receptor antagonists that can be used to study the receptor and its downstream signaling pathways. Another area of interest is the use of this compound 118,551 in combination with other drugs to investigate the complex interactions between different signaling pathways in the body. Finally, there is also interest in the use of this compound 118,551 as a potential therapeutic agent for the treatment of diseases such as asthma and chronic obstructive pulmonary disease (COPD), which are characterized by overactivation of the β2-adrenergic receptor.
Méthodes De Synthèse
The synthesis of 1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 involves the reaction of 3-methoxyphenol with butylamine to form the intermediate 3-(butylamino)phenol. This intermediate is then reacted with epichlorohydrin to form the final product, this compound 118,551. The synthesis is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 has been widely used in scientific research to study the β2-adrenergic receptor and its physiological and biochemical effects. It has been used in in vitro studies to investigate the binding affinity and selectivity of β2-adrenergic receptor ligands. In vivo studies have shown that this compound 118,551 can block the effects of β2-adrenergic receptor agonists, such as isoproterenol, on heart rate and blood pressure.
Propriétés
IUPAC Name |
1-(butylamino)-3-(3-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-4-8-15-10-12(16)11-18-14-7-5-6-13(9-14)17-2/h5-7,9,12,15-16H,3-4,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZBEIPHKZABTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4939682.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)
![diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate](/img/structure/B4939689.png)


![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939710.png)
![5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4939716.png)

![(3'R*,4'R*)-1'-[(6-ethyl-2-methyl-4-quinolinyl)carbonyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4939751.png)
